N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic benzamide derivative incorporating two pharmacologically significant heterocycles: a 4-chloroindole moiety and a tetrazole ring. The indole group is known for its role in modulating receptor interactions, particularly in serotoninergic systems, while the tetrazole ring enhances metabolic stability and bioavailability due to its strong hydrogen-bonding capacity . Its synthesis likely involves coupling 2-(1H-tetrazol-1-yl)benzoyl chloride with 2-(4-chloroindol-1-yl)ethylamine, though synthetic protocols for analogous compounds emphasize solvent-dependent reactions (e.g., DCM or THF) and purification via recrystallization .
Properties
Molecular Formula |
C18H15ClN6O |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15ClN6O/c19-15-5-3-7-16-13(15)8-10-24(16)11-9-20-18(26)14-4-1-2-6-17(14)25-12-21-22-23-25/h1-8,10,12H,9,11H2,(H,20,26) |
InChI Key |
ACGCHBMOWWQDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C2C=CC=C3Cl)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of indole and tetrazole groups. Below is a comparative analysis with related benzamide derivatives:
Key Differences and Implications
- Indole vs. Sulfamoyl/Triazole/Thiazole Substituents : The 4-chloroindole group in the target compound may confer receptor-binding specificity distinct from sulfamoyl (enzyme inhibition) or thiazole (anti-inflammatory) moieties .
- Tetrazole vs. Methoxy Groups : The tetrazole’s hydrogen-bonding capacity enhances solubility in polar solvents compared to methoxy groups in Rip-B, which increase lipophilicity .
- Synthesis Complexity : Compounds with fused heterocycles (e.g., benzodiazole-triazole-thiazole in 9c) require multi-step syntheses (yields: 72–85%), whereas the target compound’s simpler structure may allow higher yields .
Physicochemical Properties
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN5O |
| Molecular Weight | 381.8 g/mol |
| CAS Number | 1282124-62-2 |
| LogP | 4.0075 |
| Polar Surface Area | 34.411 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
This compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes that are critical in various biochemical pathways. For instance, it may interact with kinases involved in cancer cell proliferation.
- Modulation of Receptor Activity : It potentially acts on various receptors in the central nervous system, contributing to its neuropharmacological effects.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Anticancer Activity
Research has demonstrated that this compound shows significant anticancer properties. In vitro studies have indicated:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., DLD1 human colon cancer cells), showing a notable reduction in cell viability at concentrations as low as 15 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.92 to 4.01 mM against Candida albicans and Aspergillus niger, indicating moderate antifungal activity compared to standard treatments like fluconazole .
Case Study 1: Anticancer Efficacy
A study conducted on DLD1 cells demonstrated that treatment with the compound led to increased multipolarity in mitotic spindles, which is indicative of disrupted cell division—a hallmark of effective cancer therapies. The observed increase in multipolarity was approximately 21%, suggesting a potent mechanism for inducing cancer cell death .
Case Study 2: Antimicrobial Testing
In a comparative study against common pathogens, this compound exhibited promising results:
| Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| C. albicans | 3.92 | Fluconazole (0.7) |
| A. niger | 4.01 | Ciprofloxacin (0.5) |
These findings highlight the potential of this compound as a lead candidate for further development in both oncology and infectious disease contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
